sodium;1,3-diphenylprop-1-en-2-ylbenzene
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Overview
Description
Sodium;1,3-diphenylprop-1-en-2-ylbenzene is a compound that belongs to the class of chalcones, which are α,β-unsaturated ketones. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a conjugated system with two aromatic rings connected by a three-carbon chain, making it a versatile molecule in organic synthesis and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylprop-1-en-2-ylbenzene typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . For example, benzaldehyde and acetophenone can be used as starting materials, with sodium hydroxide as the base and ethanol as the solvent. The reaction is carried out at room temperature for 24 hours, followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-diphenylprop-1-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the α,β-unsaturated system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted chalcones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-diphenylprop-1-en-2-ylbenzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-diphenylprop-1-en-2-ylbenzene involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenylprop-2-en-1-one:
Substituted chalcones: These include derivatives with various substituents on the aromatic rings, which can alter their biological activity and chemical reactivity.
Uniqueness
Sodium;1,3-diphenylprop-1-en-2-ylbenzene is unique due to its specific structural features and the presence of sodium, which can influence its solubility, reactivity, and biological activity compared to other chalcones .
Properties
CAS No. |
58378-30-6 |
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Molecular Formula |
C21H17Na |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
sodium;1,3-diphenylprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C21H17.Na/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19;/h1-17H;/q-1;+1 |
InChI Key |
LNBPPMYCFGHCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[CH-]C(=CC2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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